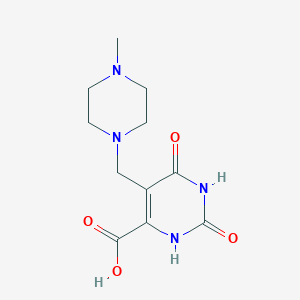

5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-14-2-4-15(5-3-14)6-7-8(10(17)18)12-11(19)13-9(7)16/h2-6H2,1H3,(H,17,18)(H2,12,13,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFYFWFKIDWILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that molecules with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a tetrahydropyrimidine core with a carboxylic acid group and a piperazine moiety. This unique arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and antiviral agent. Key findings include:

- Antimicrobial Activity :

- Antiviral Activity :

- Mechanism of Action :

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various derivatives of similar compounds containing the tetrahydropyrimidine core. The results indicated that specific modifications enhanced activity against S. aureus, suggesting that structural changes can significantly impact efficacy . -

Case Study on Antiviral Properties :

Another investigation focused on the antiviral potential of related compounds against HIV-1. The study reported that certain derivatives exhibited EC50 values indicating effective inhibition of viral replication in cell culture systems . This highlights the potential therapeutic application in managing viral infections.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound has potential as an inhibitor of specific kinases involved in cancer progression. The mechanism of action primarily involves its interaction with receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival. Studies have shown that the compound can inhibit the activity of these kinases, thereby blocking their signaling pathways and potentially leading to reduced tumor growth .

Antimicrobial Properties

The compound's structural features suggest it may exhibit antimicrobial activity. Preliminary studies have indicated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Synthesis and Derivatization

The synthesis of 5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several chemical pathways. Common methods include:

- Alkylation reactions : Utilizing 4-methylpiperazine as a precursor.

- Reagents : Sodium hydride is often used to facilitate the reaction under controlled conditions.

The compound's stability under standard laboratory conditions allows for further derivatization to enhance its pharmacological profile or to develop new analogs with improved activity .

Case Study: Kinase Inhibition

A detailed study evaluated the binding affinity of this compound against various kinases. The results demonstrated significant inhibitory concentrations (IC50 values) against specific targets linked to cancer progression. These findings underscore the compound's therapeutic potential as a targeted anticancer agent .

Case Study: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of this compound were synthesized and tested against multiple bacterial strains using the disc diffusion method. The results indicated several derivatives exhibited strong antibacterial activity, suggesting that modifications to the core structure can enhance efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogous quinazolinone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Quinazolinone Derivatives

*Estimated based on structural analogs due to lack of explicit data.

Key Observations:

Substituent Effects on Lipophilicity and Binding :

- The target compound’s 3-fluorophenyl group offers a balance between electronegativity and steric bulk compared to the 4-(trifluoromethyl)phenyl group in ’s compound. The latter’s CF₃ group increases lipophilicity but may hinder target binding due to steric effects .

- Halogenated derivatives (e.g., ) exhibit significantly higher molecular weights (>900 g/mol), which typically correlate with poor absorption and distribution profiles .

Structural Flexibility vs. Complexity :

- AZD1152’s phosphate-containing side chain () enhances solubility and target engagement but introduces synthetic complexity and metabolic instability . The target compound’s simpler structure may offer better synthetic accessibility and oral bioavailability.

Role of the Pyrimidinylamino Group: The 4,6-dimethylpyrimidin-2-yl substituent in the target compound is shared with ’s analog. This group likely stabilizes interactions with ATP-binding pockets in kinases via hydrogen bonding and π-π stacking .

Impact of Methyl Groups :

- Methyl substitutions (e.g., in ’s compound) improve metabolic stability by blocking oxidation sites but may reduce solubility. The target compound’s pyrimidine methyl groups strike a balance between stability and solubility .

Research Findings and Implications

- Kinase Inhibition Potential: Quinazolinones with pyrimidinylamino groups (e.g., target compound, ) are frequently investigated as kinase inhibitors. The 3-fluorophenyl group’s moderate size and polarity may favor selective binding to tyrosine kinases like EGFR .

- ADME Considerations : The target compound’s molecular weight (~450–500 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable absorption compared to heavier analogs (e.g., ) .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing this compound, and how can its purity be validated? A: The compound is typically synthesized via cyclocondensation reactions involving pyrimidine precursors and 4-methylpiperazine derivatives. For example, analogous methods involve coupling reactions using reagents like 4-(4-methylpiperazin-1-yl)phenyl intermediates (e.g., [(4-methylpiperazin-1-yl)methyl]phenyl methanol derivatives) under reflux conditions . Purification often employs recrystallization (e.g., using ethanol/water mixtures), validated by melting point analysis (mp 187–190°C for related piperazine derivatives) and HPLC-UV with mobile phases adjusted to pH 5.5 using phosphoric acid .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and reduce byproducts? A: Use Design of Experiments (DOE) to test variables:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the pyrimidine ring.

- Catalysts : Tertiary amines (e.g., triethylamine) can accelerate coupling reactions.

- Temperature : Controlled reflux (80–100°C) minimizes thermal degradation.

Monitor intermediates via LC-MS to identify byproducts (e.g., unreacted 4-methylpiperazine derivatives) .

Basic Characterization

Q: What spectroscopic methods confirm the compound’s structure? A: Key techniques include:

- ¹H/¹³C NMR : Identify methylpiperazine protons (δ 2.3–2.7 ppm) and pyrimidine carbonyl carbons (δ 160–170 ppm).

- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and NH bands (3200–3400 cm⁻¹).

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈N₄O₄ at ~306 m/z) .

Advanced Spectral Interpretation

Q: How are tautomeric forms or conformational isomers resolved in spectral data? A: Tautomerism in the pyrimidine-dione moiety can lead to split NMR signals. Use:

- Variable-temperature NMR to assess dynamic exchange.

- DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental spectra .

Basic Analytical Purity Assessment

Q: What HPLC conditions separate this compound from structurally similar impurities? A: Use a C18 column with a mobile phase of methanol/water (5:1) containing 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide, adjusted to pH 5.5 with phosphoric acid . Detect impurities like unreacted carboxylic acid derivatives at 254 nm.

Advanced Impurity Profiling

Q: How are trace impurities quantified in batch-to-batch consistency studies? A: Employ LC-MS/MS with a limit of detection (LOD) ≤ 0.1%. Reference standards (e.g., sulfonamide or triazole derivatives) can be spiked to validate method accuracy .

Stability Studies (Basic)

Q: What storage conditions prevent degradation? A: Store at 2–8°C under inert atmosphere (N₂ or Ar) to avoid hydrolysis of the piperazine-methyl bond. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Stability Kinetics

Q: How is degradation kinetics modeled under oxidative stress? A: Use Arrhenius plots to predict shelf life. Expose the compound to H₂O₂ (0.1–1%) and analyze degradation products (e.g., oxidized piperazine derivatives) via HPLC-DAD at timed intervals .

Data Contradiction Analysis

Q: How to resolve conflicting bioactivity data across studies? A: Example: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using:

Mechanistic Insights

Q: What reaction mechanisms explain the compound’s formation? A: Proposed pathways include:

- Nucleophilic attack : 4-Methylpiperazine reacts with a bromomethyl-pyrimidine intermediate.

- Cyclization : Carboxylic acid groups facilitate ring closure via dehydration .

Cross-Disciplinary Applications

Q: How can computational modeling enhance research on this compound? A: Combine:

- Molecular docking (AutoDock Vina) to predict binding to biological targets (e.g., kinases).

- QSAR to correlate substituent effects (e.g., methylpiperazine position) with activity .

Safety and Handling

Q: What PPE is required for handling this compound? A: Use nitrile gloves , lab coat , and fume hood due to potential respiratory irritation. For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.